molecular formula C17H34O10S B611232 t-Butoxycarbonyl-PEG5-sulfonic acid CAS No. 1817735-28-6

t-Butoxycarbonyl-PEG5-sulfonic acid

Cat. No.: B611232
CAS No.: 1817735-28-6
M. Wt: 430.51
InChI Key: PJMKLAIQHSRPRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butoxycarbonyl-PEG5-sulfonic acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.

    Sulfonation: The sulfonic acid moiety is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Butoxycarbonyl-PEG5-sulfonic acid undergoes several types of chemical reactions:

    Esterification: The sulfonic acid group can react with alcohols to form esters.

    Halogenation: The sulfonic acid group can be halogenated using reagents like thionyl chloride.

    Replacement Reactions: The sulfonic acid group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

    Halogenation: Thionyl chloride, phosphorus pentachloride, and anhydrous conditions.

    Replacement Reactions: Nucleophiles such as amines or thiols, often under basic or neutral conditions.

Major Products Formed

Scientific Research Applications

t-Butoxycarbonyl-PEG5-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • t-Butoxycarbonyl-PEG4-sulfonic acid
  • t-Butoxycarbonyl-PEG6-sulfonic acid
  • Methoxy-PEG5-sulfonic acid

Uniqueness

t-Butoxycarbonyl-PEG5-sulfonic acid is unique due to its specific PEG chain length (PEG5), which provides an optimal balance between solubility and reactivity. The presence of the t-butyl protecting group allows for controlled deprotection and subsequent reactions, making it a versatile compound in various applications .

Biological Activity

t-Butoxycarbonyl-PEG5-sulfonic acid is a specialized polyethylene glycol (PEG) compound that incorporates a t-butyl protecting group and a sulfonic acid moiety. This compound is notable for its applications in drug delivery systems, enhancing the solubility and stability of various therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • PEG Chain Length : PEG5, which optimizes solubility and reactivity.
  • Functional Groups : A t-butyl protecting group that can be removed under acidic conditions and a sulfonic acid group that participates in various chemical reactions.

This unique combination allows for versatile applications in both chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to undergo deprotection and facilitate chemical reactions:

  • Deprotection : The t-butyl group can be removed in acidic environments, exposing the sulfonic acid group for further reactions.
  • Chemical Reactivity : The sulfonic acid moiety can engage in:
    • Esterification with alcohols.
    • Halogenation using agents like thionyl chloride.
    • Replacement Reactions with nucleophiles such as amines.

Drug Delivery Systems

This compound is utilized in drug delivery systems due to its hydrophilic nature, which enhances the solubility of hydrophobic drugs. Its PEG component helps in:

  • Improving Pharmacokinetics : By increasing circulation time and reducing renal clearance.
  • Targeted Delivery : Modifying biomolecules for specific targeting, thus improving therapeutic efficacy .

Case Studies

Several studies have demonstrated the effectiveness of PEG-based compounds in drug delivery:

  • Nanoparticle Formulations : Research has shown that nanoparticles incorporating PEG derivatives can enhance the delivery of small interfering RNA (siRNA) for gene silencing in cancer therapy. These formulations exhibited improved cellular uptake and reduced toxicity compared to non-PEGylated counterparts .
  • Tumor Xenograft Models : In vivo studies using tumor xenograft models indicated that PEGylated compounds significantly reduced tumor growth when used to deliver therapeutic agents like siRNA targeting epidermal growth factor receptor (EGFR) .

Comparative Analysis with Similar Compounds

Compound NamePEG Chain LengthUnique Features
t-Butoxycarbonyl-PEG4-sulfonic acidPEG4Shorter chain may reduce solubility
t-Butoxycarbonyl-PEG6-sulfonic acidPEG6Longer chain may enhance solubility but reduce reactivity
Methoxy-PEG5-sulfonic acidPEG5Lacks the t-butyl protecting group

This compound stands out due to its optimal balance between solubility and reactivity, making it particularly useful in complex synthesis processes and drug delivery applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMKLAIQHSRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137938
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-28-6
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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